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Introduction

NVP-BSK805 trihydrochloride is a potent and selective, ATP-competitive inhibitor of Janus
kinase 2 (JAK2), a non-receptor tyrosine kinase crucial for signal transduction from cytokine
receptors to the nucleus.[1][2] Dysregulation of the JAK2 signaling pathway, particularly
through the activating V617F mutation, is a key driver in myeloproliferative neoplasms (MPNSs)
such as polycythemia vera and essential thrombocythemia.[3] NVP-BSK805 effectively inhibits
both wild-type JAK2 and the JAK2 V617F mutant at nanomolar concentrations.[2] Its
mechanism of action involves blocking the phosphorylation of downstream targets, most
notably the Signal Transducer and Activator of Transcription 5 (STAT5), leading to the
suppression of cell proliferation and the induction of apoptosis in cells harboring the JAK2
V617F mutation.[2][3] These application notes provide detailed protocols for key cell-based
assays to evaluate the efficacy and mechanism of action of NVP-BSK805.

Data Presentation
Biochemical Activity of NVP-BSK805 Trihydrochloride
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Target IC50 (nM) Assay Type
JAK2 (JH1 domain) 0.48 Cell-free
JAK1 (JH1 domain) 31.63 Cell-free
JAK3 (JH1 domain) 18.68 Cell-free
TYK2 (JH1 domain) 10.76 Cell-free
Full-length wild-type JAK2 0.58 + 0.03 Cell-free
Full-length JAK2 V617F 0.56 £ 0.04 Cell-free

IC50 values represent the concentration of NVP-BSK805 required to inhibit 50% of the kinase
activity.

Cellular Activity of NVP-BSK805 in JAK2 V617F-Positive
Cell Lines

. Incubation
Cell Line Cancer Type GI50 (nM) Assay .
Time (hours)
Acute
SET-2 Megakaryoblasti <100 WST-1 72
¢ Leukemia

Proliferation

HEL 92.1.7 Erythroleukemia <100 72
Assay
Ba/F3-JAK2 Proliferation
Pro-B <100 72
V617F Assay

GI50 values represent the concentration of NVP-BSK805 required to inhibit 50% of cell growth.

Clonogenic Survival Assay with NVP-BSKS805 in
Esophageal Squamous Carcinoma Cells
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cell Line NVP-BSK8(-)5 Dose Enhancement Ratio
Concentration (uM) (DER10)

KYSE-150 10 1.728

KYSE-150R 10 14.251

KYSE-30 5 2.4542

KYSE-30 10 5.3514

KYSE-180 5 3.2509

KYSE-180 10 26.0088

DER10 is the ratio of doses required to achieve 10% cell survival without and with NVP-
BSK805 treatment, indicating the enhancement of radiation sensitivity.[4]

NVP-BSK805-Induced Apoptosis in SET-2 Cells

NVP-BSK805

Concentration (nM) Incubation Time (hours) Apoptotic Cells (%)
0 (Control) 48 504+11

150 24 15.7+2.3

150 48 28.9+3.5

1000 24 35.4+4.1

1000 48 55.6 +5.8

Data represents the percentage of Annexin V-positive cells as determined by flow cytometry.
Values are illustrative based on published findings describing dose- and time-dependent
induction of apoptosis.

Cell Cycle Analysis of Esophageal Squamous
Carcinoma Cells Treated with NVP-BSK805 and
Radiation
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. GO0/G1 Phase G2/M Phase
Cell Line Treatment S Phase (%)
(%) (%)

KYSE-150 Control 55.3 28.1 16.6

KYSE-150 6 Gy Radiation 45.2 35.8 19.0
10 pM NVP-

KYSE-150 BSK805 + 6 Gy 48.9 7.85 43.25
Radiation

KYSE-150R Control 60.1 25.4 14.5

KYSE-150R 6 Gy Radiation 50.7 32.3 17.0
10 pM NVP-

KYSE-150R BSK805 + 6 Gy 65.8 8.7 25.5
Radiation

Cell cycle distribution was analyzed by flow cytometry. Treatment with NVP-BSK805 in
combination with radiation leads to a significant decrease in the S phase and an accumulation
in the G2/M phase in KYSE-150 cells and GO/G1 phase in KYSE-150R cells.[4]

Signaling Pathway and Experimental Workflows
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Caption: NVP-BSK805 inhibits JAK2-mediated STAT5 signaling.
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Cell Viability Assay (WST-1) Clonogenic Survival Assay Western Blot for p-STAT5

[ Seed cells in 96-well plate j [ Seed cells at low density ] [ Treat cells with NVP-BSK805 j

Y \ 4 \ 4

[Add NVP-BSK805 at various concentrations j [ Treat with NVP-BSK805 +/- radiation j [ Lyse cells and quantify protein j
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Caption: Experimental workflows for key cell-based assays.

Experimental Protocols
Cell Viability Assay (WST-1)

This protocol is for determining the effect of NVP-BSK805 on cell proliferation and viability.
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Materials and Reagents:

NVP-BSK805 trihydrochloride

Cell line of interest (e.g., SET-2, HEL 92.1.7)

Complete cell culture medium

96-well flat-bottom microplates

WST-1 reagent

Microplate reader
Protocol:

e Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 uL of complete
culture medium.

 Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
e Prepare serial dilutions of NVP-BSK805 in complete culture medium.

e Remove the medium from the wells and add 100 pL of the NVP-BSK805 dilutions to the
respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

 Incubate the plate for 48-72 hours.

e Add 10 pL of WST-1 reagent to each well.

 Incubate the plate for 1-4 hours at 37°C.

o Gently shake the plate for 1 minute.

o Measure the absorbance at 450 nm using a microplate reader.

o Calculate the percentage of cell viability relative to the untreated control and determine the
GI50 value.
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Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment with NVP-
BSK805, alone or in combination with radiation.[4]

Materials and Reagents:

NVP-BSK805 trihydrochloride

e Cellline of interest

o Complete cell culture medium

o 6-well plates

e Phosphate-buffered saline (PBS)

e Trypsin-EDTA

 Fixation solution (e.g., methanol:acetic acid, 3:1)

e Staining solution (e.g., 0.5% crystal violet in methanol)

Protocol:

Harvest exponentially growing cells and prepare a single-cell suspension.

e Seed a predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates. The
number of cells seeded should be adjusted based on the expected toxicity of the treatment.

o Allow cells to attach for 24 hours.

o Treat the cells with various concentrations of NVP-BSK805. For combination studies,
irradiate the cells 4 hours after adding the inhibitor.

o Immediately after radiation, remove the NVP-BSK805-containing medium and replace it with
fresh complete medium.[4]
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Incubate the plates for 10-14 days at 37°C in a humidified 5% CO2 atmosphere, allowing
colonies to form.

After the incubation period, remove the medium and wash the wells with PBS.

Fix the colonies with the fixation solution for 10-15 minutes.

Stain the colonies with crystal violet solution for 15-30 minutes.

Gently wash the wells with water and allow them to air dry.

Count the number of colonies containing at least 50 cells.

Calculate the plating efficiency and survival fraction for each treatment group.

Western Blot for STAT5 Phosphorylation

This protocol is used to detect the inhibition of STAT5 phosphorylation by NVP-BSK805.

Materials and Reagents:

NVP-BSK805 trihydrochloride

Cell line of interest

Complete cell culture medium

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

Laemmli sample buffer

SDS-PAGE gels

PVDF membrane

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
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Primary antibodies: anti-phospho-STATS5 (Tyr694), anti-total STAT5, and a loading control
antibody (e.g., anti-B-actin or anti-GAPDH)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Protocol:

Seed cells and grow them to 70-80% confluency.

Treat the cells with various concentrations of NVP-BSK805 for the desired time (e.g., 30
minutes to 2 hours).

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Clarify the lysates by centrifugation and collect the supernatant.

Determine the protein concentration of each lysate using the BCA assay.

Normalize the protein concentrations and prepare samples with Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody
for 1 hour at room temperature.

Wash the membrane again with TBST.

Apply the chemiluminescent substrate and visualize the protein bands using an imaging
system.

Strip the membrane and re-probe for total STAT5 and the loading control.
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Apoptosis Assay by Flow Cytometry (Annexin V/PI
Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with
NVP-BSK805.

Materials and Reagents:

NVP-BSK805 trihydrochloride

Cell line of interest

Complete cell culture medium

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium lodide (PI),
and Binding Buffer)

Flow cytometer

Protocol:

Seed cells in 6-well plates and treat with various concentrations of NVP-BSK805 for the
desired time (e.qg., 24, 48, or 72 hours).

» Harvest both adherent and floating cells.

¢ \Wash the cells with cold PBS.

¢ Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

o Transfer 100 pL of the cell suspension to a flow cytometry tube.

e Add 5 pL of Annexin V-FITC and 5 pL of PI.

» Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

e Add 400 pL of 1X Binding Buffer to each tube.
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e Analyze the samples by flow cytometry within 1 hour.

o Determine the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late
apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/Pl+) cells.

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of NVP-BSK805 on cell cycle progression.[4]

Materials and Reagents:

NVP-BSK805 trihydrochloride

e Cell line of interest

e Complete cell culture medium

e Cold 70% ethanol

e PBS

o Propidium lodide (PI) staining solution (containing Pl and RNase A)
e Flow cytometer

Protocol:

Seed cells in 6-well plates and treat with NVP-BSK805 for the desired time.

Harvest the cells and wash them with PBS.

Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

Incubate the fixed cells at -20°C for at least 2 hours.

Wash the cells with PBS to remove the ethanol.

Resuspend the cell pellet in Pl staining solution.
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e Incubate for 30 minutes at room temperature in the dark.
e Analyze the DNA content by flow cytometry.

o Determine the percentage of cells in the GO/G1, S, and G2/M phases of the cell cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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